1-butyl-5-oxo-N-{4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide
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Overview
Description
1-butyl-5-oxo-N-{4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a butyl group, and a carbamoyl-substituted phenyl group
Preparation Methods
The synthesis of 1-butyl-5-oxo-N-{4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-butyl-5-oxo-pyrrolidine-3-carboxylic acid with 4-[(2,4,6-trimethylphenyl)carbamoyl]aniline under appropriate conditions. The reaction typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
1-butyl-5-oxo-N-{4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-butyl-5-oxo-N-{4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-butyl-5-oxo-N-{4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-butyl-5-oxo-N-{4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide can be compared with similar compounds such as:
1-butyl-5-oxo-N-{4-[(3,4,5-trimethoxyphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide: This compound has a similar structure but with different substituents on the phenyl ring, leading to variations in its chemical and biological properties.
1-butyl-5-oxo-N-{4-[(2,4-dimethylphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide:
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C25H31N3O3 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-butyl-5-oxo-N-[4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H31N3O3/c1-5-6-11-28-15-20(14-22(28)29)25(31)26-21-9-7-19(8-10-21)24(30)27-23-17(3)12-16(2)13-18(23)4/h7-10,12-13,20H,5-6,11,14-15H2,1-4H3,(H,26,31)(H,27,30) |
InChI Key |
DNLHKJLJFXCJTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
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